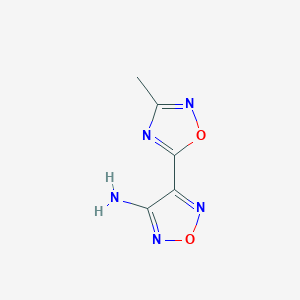![molecular formula C15H13N3O2S2 B11056259 5-methyl-N-(2-methylphenyl)-4-oxo-2-sulfanyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11056259.png)
5-methyl-N-(2-methylphenyl)-4-oxo-2-sulfanyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-N~6~-(2-METHYLPHENYL)-4-OXO-2-SULFANYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N~6~-(2-METHYLPHENYL)-4-OXO-2-SULFANYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminothiophene with an appropriate aldehyde to form an intermediate, which is then cyclized to form the thienopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N~6~-(2-METHYLPHENYL)-4-OXO-2-SULFANYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the thienopyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or reduced thienopyrimidine derivatives .
Scientific Research Applications
5-METHYL-N~6~-(2-METHYLPHENYL)-4-OXO-2-SULFANYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 5-METHYL-N~6~-(2-METHYLPHENYL)-4-OXO-2-SULFANYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Piritrexim: A synthetic antifolate with anti-parasitic, anti-psoriatic, and anti-tumor properties.
Palbociclib: A breast cancer drug developed by Pfizer.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
Uniqueness
5-METHYL-N~6~-(2-METHYLPHENYL)-4-OXO-2-SULFANYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific structural features and the presence of both sulfur and nitrogen atoms in its core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H13N3O2S2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-methyl-N-(2-methylphenyl)-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H13N3O2S2/c1-7-5-3-4-6-9(7)16-13(20)11-8(2)10-12(19)17-15(21)18-14(10)22-11/h3-6H,1-2H3,(H,16,20)(H2,17,18,19,21) |
InChI Key |
RATOXMHWOYHTLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)NC(=S)NC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11056182.png)
![2-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11056183.png)
![(3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol](/img/structure/B11056189.png)

![6-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056206.png)
![3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056210.png)
![1-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B11056212.png)
![4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one](/img/structure/B11056220.png)
![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11056221.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11056233.png)
![4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid](/img/structure/B11056245.png)
![1-(4-chlorophenyl)-7'-nitro-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11056246.png)
![Morpholine, 4-[[4-methyl-5-[[2-oxo-2-(1-pyrrolidinyl)ethyl]thio]-4H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B11056251.png)
